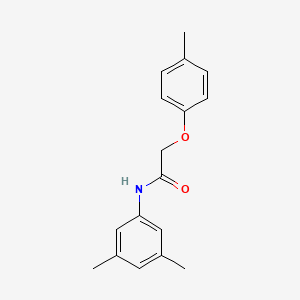

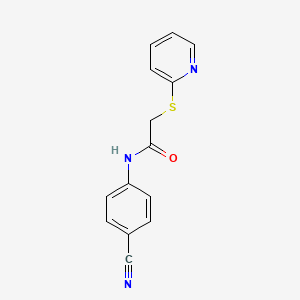

![molecular formula C17H15N3O4 B5524334 5-[(4-ethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5524334.png)

5-[(4-ethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "5-[(4-ethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole" belongs to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities and applications in material science. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles typically involves the cyclization of acylhydrazides with various electrophiles. For instance, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved by treating ethyl mandelate with hydrazine hydrate to yield corresponding acylhydrazides, followed by cyclization in the presence of phosphoryl chloride as a dehydrating agent (Jafari et al., 2017).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles can be confirmed using techniques such as FT-IR and NMR spectroscopy. The oxadiazole ring is characterized by its aromaticity and electron-rich nature due to the presence of nitrogen and oxygen atoms. This influences its reactivity and interaction with other molecules (Li Shi-feng, 2007).

Chemical Reactions and Properties

1,3,4-Oxadiazoles undergo various chemical reactions, including nucleophilic substitution and electrophilic addition, depending on the nature of the substituents on the ring. They exhibit valuable biological activities such as antibacterial, antifungal, and cytotoxic effects, which are influenced by the substitution pattern on the oxadiazole ring (E. Jafari et al., 2017).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The 1,3,4-oxadiazole derivatives, closely related to 5-[(4-ethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole, have shown promising antimicrobial properties. These compounds, synthesized from acylhydrazide, demonstrated remarkable antibacterial activities against common pathogens like Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).

Cancer Research

In cancer research, derivatives of 1,3,4-oxadiazole have been investigated for their potential as Collapsin Response Mediator Protein 1 (CRMP 1) inhibitors, targeting small lung cancer. These compounds, synthesized and evaluated on the NCI-H2066 cell line, showed considerable inhibition of cell growth, with certain derivatives performing comparably to Bevacizumab, a standard treatment (Panchal et al., 2020).

Corrosion Inhibition

Oxadiazole derivatives have been applied in the field of corrosion inhibition, where they have been used to protect mild steel in acidic environments. Studies show these compounds can significantly reduce steel dissolution, providing a promising approach to corrosion protection (Kalia et al., 2020).

Analgesic and Anti-inflammatory Properties

Research has also been conducted on the analgesic and anti-inflammatory properties of 1,3,4-oxadiazole derivatives. These studies found that certain synthesized derivatives exhibit potent analgesic and anti-inflammatory effects, offering potential for new pain and inflammation treatments (Dewangan et al., 2015).

Safety and Hazards

The compound is intended for R&D use only and is not recommended for medicinal, household, or other uses . In case of accidental exposure, appropriate safety measures should be taken, including moving the victim into fresh air if inhaled, washing off with soap and plenty of water if it comes into contact with skin, and rinsing with pure water for at least 15 minutes if it comes into contact with eyes .

Eigenschaften

IUPAC Name |

5-[(4-ethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4/c1-2-12-6-8-15(9-7-12)23-11-16-18-17(19-24-16)13-4-3-5-14(10-13)20(21)22/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHRMLERNVIFXNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-isopropylbenzyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5524252.png)

![ethyl 2-{[3-(4-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5524272.png)

![dimethyl 5-{[(3-amino-4-chlorophenyl)amino]sulfonyl}isophthalate](/img/structure/B5524275.png)

![N-(2-furylmethyl)-N'-[1-(4-methoxybenzoyl)azepan-3-yl]urea](/img/structure/B5524279.png)

![2-({1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyrimidine](/img/structure/B5524280.png)

![1-[(dimethylamino)sulfonyl]-N-{3-[(4-methylphenyl)thio]propyl}-3-piperidinecarboxamide](/img/structure/B5524285.png)

![N,N'-(1,3-dioxo-1H-benzo[de]isoquinoline-2,5(3H)-diyl)diacetamide](/img/structure/B5524288.png)

![(2S)-(2,3-difluorophenyl){[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B5524306.png)